molecular formula C15H26O B12721077 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- CAS No. 132958-73-7

1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)-

Cat. No.: B12721077
CAS No.: 132958-73-7
M. Wt: 222.37 g/mol
InChI Key: FQTLCLSUCSAZDY-SZGZABIGSA-N
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Description

1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- is a sesquiterpene alcohol commonly known as nerolidol. It is a naturally occurring compound found in the essential oils of various plants, including ginger, jasmine, tea tree, and lemongrass. This compound is known for its pleasant floral aroma and is widely used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- can be synthesized through several methods. One common approach involves the conversion of linalool to geranylacetone, followed by a series of reactions including reduction and cyclization to yield nerolidol . Another method involves the use of farnesol as a starting material, which undergoes isomerization and reduction to produce nerolidol .

Industrial Production Methods

Industrial production of 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- typically involves the extraction of essential oils from plants rich in this compound. Steam distillation is a common technique used to isolate the essential oils, followed by fractional distillation to purify nerolidol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- involves its interaction with cellular membranes and enzymes. It has been shown to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, it can inhibit the production of reactive oxygen species (ROS) and modulate inflammatory pathways .

Comparison with Similar Compounds

1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl-, (3R,6Z)- can be compared with other similar sesquiterpene alcohols such as farnesol and bisabolol. While all these compounds share similar structural features, nerolidol is unique due to its distinct floral aroma and its broader range of biological activities .

List of Similar Compounds

  • Farnesol
  • Bisabolol
  • Humulene
  • Caryophyllene

Properties

CAS No.

132958-73-7

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(3R,6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol

InChI

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11-/t15-/m0/s1

InChI Key

FQTLCLSUCSAZDY-SZGZABIGSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC[C@](C)(C=C)O)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)O)C)C

Origin of Product

United States

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